molecular formula C16H14N2OS B2994249 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 722550-83-6

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2994249
CAS No.: 722550-83-6
M. Wt: 282.36
InChI Key: PLJRQAUDYJINJQ-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of two methyl groups at positions 5 and 7 on the benzothiazole ring and a benzamide group at position 2. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Dess-Martin periodinane for oxidation and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions include substituted benzothiazole derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis . In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)17-16(20-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJRQAUDYJINJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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